N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12(18-17(19)13-6-8-20-9-7-13)10-14-11-21-16-5-3-2-4-15(14)16/h2-5,11-13H,6-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRNXUJHKNBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzo[b]thiophene derivative, followed by the introduction of the propan-2-yl group. The final step involves the formation of the tetrahydro-2H-pyran ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]thiophene derivatives and tetrahydro-2H-pyran carboxamides. Examples include:
- 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene .
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzothiophene moiety, which is known for its pharmacological properties. The structural formula is as follows:
Research indicates that compounds containing the benzothiophene structure often interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The specific mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting Aurora kinases, which play a crucial role in cell division and proliferation. This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells .
- Modulation of Enzyme Activity : The compound may also act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor evasion .
In Vitro Studies
Table 1 summarizes the biological activities reported for this compound and related compounds.
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Aurora Kinase Inhibition | Aurora A/B Kinases | 50 | |
| IDO Inhibition | Indoleamine 2,3-Dioxygenase | 200 | |
| Cytotoxicity | HCT116 Cancer Cells | IC50: 100 |
Case Studies
Several studies have highlighted the potential of benzothiophene derivatives in cancer therapy:
- Aurora Kinase Inhibition : A study demonstrated that a related benzothiophene derivative inhibited Aurora kinases effectively, leading to reduced viability of HCT116 cells by blocking cytokinesis and inducing apoptosis .
- IDO Inhibition : Another investigation focused on the modulation of IDO activity, revealing that the compound could enhance anti-tumor immunity by preventing tryptophan degradation, thereby supporting T-cell proliferation .
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
